N-(4-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(4-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a central imidazole ring substituted with a 4-methoxyphenyl group at the N1 position and a sulfanyl-linked acetamide moiety bearing a 4-chlorophenyl substituent. The molecular formula is C₁₉H₁₆ClN₃O₂S (molecular weight: 409.87 g/mol). This compound is structurally characterized by:
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-24-16-8-6-15(7-9-16)22-11-10-20-18(22)25-12-17(23)21-14-4-2-13(19)3-5-14/h2-11H,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOUKMVNPVMKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of 4-methoxybenzaldehyde with glyoxal and ammonium acetate under reflux conditions.
Thioether Formation: The imidazole derivative is then reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form the thioether linkage.
Amidation: Finally, the thioether intermediate is reacted with 4-chloroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the imidazole ring, leading to various reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use as a probe in biochemical assays.
- Studied for its interactions with various biological macromolecules.
Medicine:
- Investigated for its potential as an antimicrobial or anticancer agent.
- Explored for its effects on specific biological pathways and targets.
Industry:
- Utilized in the development of new materials with specific properties.
- Employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The imidazole ring can interact with metal ions, potentially inhibiting metalloenzymes. The aromatic rings may engage in π-π interactions with other aromatic systems, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous acetamide derivatives, highlighting substituent effects, molecular features, and reported activities:
Key Observations:
Substituent Effects :
- The 4-methoxyphenyl group in the target compound and ’s analog enhances solubility and electronic resonance, while chloro or bromo substituents () improve lipophilicity and metabolic stability .
- Trifluoromethyl groups () significantly increase hydrophobicity and resistance to oxidative degradation .
Biological Activity :
- Compound 9 () exhibits COX1/2 inhibition , attributed to the thiazol-2-yl group’s ability to engage in hydrogen bonding and π-π interactions with enzyme active sites .
- The target compound’s lack of a thiazol or fluorophenyl group may limit similar enzymatic interactions, though its chloro and methoxy substituents could favor binding to other targets.
Structural Flexibility :
- highlights that dihedral angles between aromatic rings (e.g., 54.8°–77.5°) influence molecular conformation and crystallinity in dichlorophenyl acetamides . Similar conformational variability may exist in the target compound, affecting its packing efficiency and stability.
Synthetic Accessibility :
- The target compound and analogs are synthesized via nucleophilic substitution (e.g., coupling of imidazole-thiols with chloroacetamides in the presence of K₂CO₃), a method shared with Compound 9 () .
Biological Activity
N-(4-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, enzyme inhibitory, and anticancer activities, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C24H19ClN3O4S
- Molecular Weight : 499.94 g/mol
- InChIKey : VBMOBDLWCSGWOG-UHFFFAOYSA-N
The compound features a chlorophenyl group, a methoxyphenyl imidazole moiety, and a sulfanyl acetamide structure, which contribute to its diverse biological activities.
1. Antibacterial Activity
Research indicates that compounds similar to this compound exhibit moderate to strong antibacterial effects. For instance, studies have shown that related imidazole derivatives possess activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | E. coli | Weak |
In a comparative study, the synthesized compounds demonstrated varying degrees of inhibition with IC50 values ranging from 0.63 µM to 6.28 µM against acetylcholinesterase (AChE), indicating their potential as therapeutic agents for bacterial infections .
2. Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes such as AChE and urease. Enzyme assays revealed that it can effectively inhibit these enzymes, which are crucial in various physiological processes.
- Acetylcholinesterase Inhibition : The compound exhibited significant AChE inhibitory activity with IC50 values comparable to established inhibitors.
- Urease Inhibition : The synthesized derivatives showed strong urease inhibition, with some compounds achieving IC50 values as low as 1.13 µM, suggesting potential applications in treating urease-related disorders .
Case Studies
Case Study 1: Antibacterial Screening
A study evaluated a series of imidazole derivatives for antibacterial activity against clinical isolates. The results indicated that compounds with similar structures to this compound showed promising results against resistant strains of bacteria.
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of synthesized compounds. The study highlighted that several derivatives exhibited potent inhibition of AChE and urease, suggesting their potential utility in treating conditions like Alzheimer's disease and urinary tract infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
